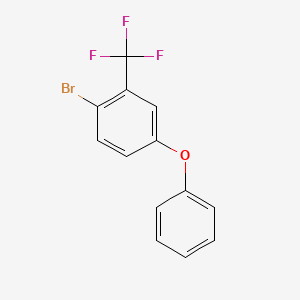
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene
描述
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, a phenoxy group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 4-phenoxy-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution (NAS): Reaction of 1-bromo-2-(trifluoromethyl)benzene with phenol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
化学反应分析
Types of Reactions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene undergoes various types of reactions, including:
Oxidation: Conversion to corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Replacement of the bromine atom with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and heat.
Reduction: Zn, HCl, and reflux.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Amides, esters.
科学研究应用
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for pharmaceuticals and in drug discovery.
Industry: In the development of advanced materials and polymers.
作用机制
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Influencing intracellular signaling pathways to alter cellular functions.
相似化合物的比较
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is compared with similar compounds such as:
1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different reactivity and applications.
4-Phenoxy-2-(trifluoromethyl)benzene: Lacks the bromine atom, leading to variations in chemical behavior and utility.
Uniqueness: The presence of both the bromine atom and the phenoxy group in this compound provides unique chemical properties that distinguish it from similar compounds, making it valuable in specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in organic synthesis, drug discovery, and material science.
属性
IUPAC Name |
1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQRHJEKAYBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)
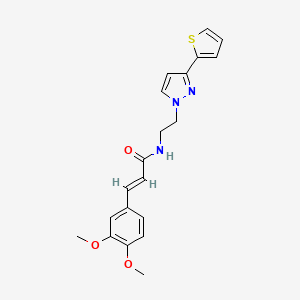
![2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)
![N-(2,6-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2966272.png)
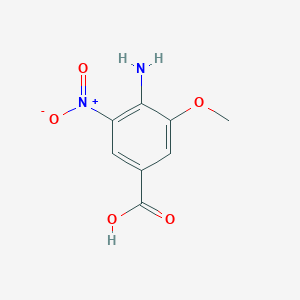
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2966279.png)
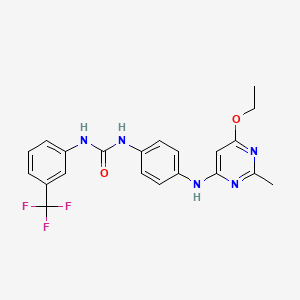

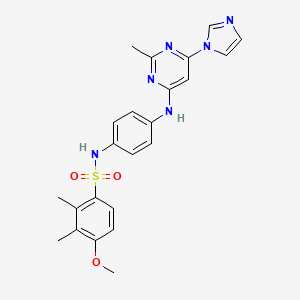
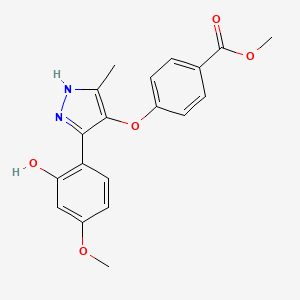
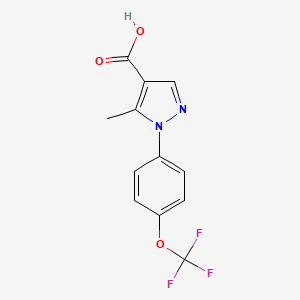
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2966288.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
